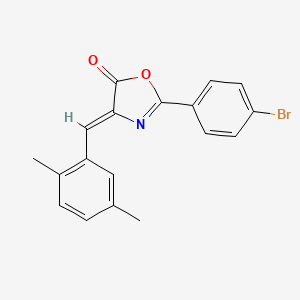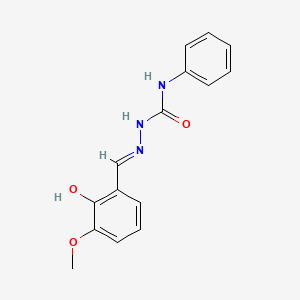
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, also known as BMB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been extensively studied for their diverse biological activities.
科学研究应用
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. It has been reported to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
作用机制
The mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the activation of mitogen-activated protein kinases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Moreover, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and cancer progression. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the expression of various pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, thereby preventing tumor growth and metastasis.
实验室实验的优点和局限性
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has certain limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, and further studies are required to elucidate its therapeutic potential and optimize its pharmacological properties.
未来方向
There are several future directions for the research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, including the optimization of its pharmacological properties, the development of novel drug delivery systems, and the identification of new therapeutic targets. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can be modified to improve its solubility, bioavailability, and pharmacokinetic properties, which can enhance its therapeutic efficacy. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the targeted delivery of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one to specific tissues and cells. Furthermore, the identification of new therapeutic targets, such as epigenetic regulators and immune checkpoints, can expand the therapeutic applications of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one and enhance its clinical utility.
Conclusion:
In conclusion, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is a promising heterocyclic compound that has shown significant potential in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has certain limitations, including its low solubility and the need for further optimization of its pharmacological properties. Future research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can expand its therapeutic applications and enhance its clinical utility.
合成方法
The synthesis of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-bromoaniline and 2,5-dimethylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one obtained from this method is around 70%.
属性
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(2,5-dimethylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11-3-4-12(2)14(9-11)10-16-18(21)22-17(20-16)13-5-7-15(19)8-6-13/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLEGABTGPRKD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6088710.png)
![1-(1-azocanyl)-3-[4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6088732.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6088757.png)
![1,5-dimethyl-4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6088762.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088774.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)
![1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B6088789.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![N-(4-bromophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6088805.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6088807.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6088808.png)